2-Sulfamoylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

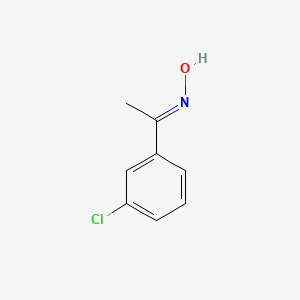

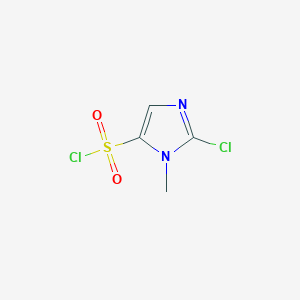

2-Sulfamoylpropanoic acid is a chemical compound with the molecular formula C3H7NO4S . It has an average mass of 153.157 Da and a monoisotopic mass of 153.009583 Da . It is also known by other names such as 2-Sulfamoylpropansäure in German and Acide 2-sulfamoylpropanoïque in French .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The InChI code for this compound is 1S/C3H7NO4S/c1-2(3(5)6)9(4,7)8/h2H,1H3,(H,5,6)(H2,4,7,8) .

Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 153.16 . The storage temperature is room temperature .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications of Sulfamates

Sulfamates, including derivatives of sulfamic acid, are pivotal in medicinal chemistry due to their wide range of pharmacological applications. They have been utilized to design various derivatives that exhibit specific biological activities. Sulfamate inhibitors of aminoacyl-tRNA synthetases are emerging as new classes of antibiotics to combat drug-resistant infections. Additionally, antiviral agents incorporating sulfamate moieties, such as nucleoside/nucleotide HIV reverse transcriptase inhibitors and HIV protease inhibitors, have been developed. In the domain of anticancer drugs, sulfamates target the steroid sulfatase (STS) and carbonic anhydrases (CAs), indicating potential treatments for hormone-dependent tumors and novel approaches for cancer therapy through the inhibition of tumor-associated CAs. Moreover, anticonvulsant sulfamates, exemplified by topiramate, are clinically significant for treating epilepsy and have been proposed for obesity treatment due to their inhibition of mitochondrial isozyme CA V, involved in lipogenesis. The sulfamate moiety offers promising possibilities for the drug design of various pharmacological agents, underscoring its significance in therapeutic applications (Winum et al., 2004).

Environmental Degradation of Polyfluoroalkyl Chemicals

Research on the environmental degradation of polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties used in numerous industrial and commercial applications, has highlighted the biodegradability of these compounds. Many are potential precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are persistent and toxic. The microbial degradation of these substances has been explored, revealing pathways and half-lives for precursors, defluorination potential, and identification of degradation intermediates and products. This research is crucial for understanding the environmental fate and effects of PFAS precursors, providing insights into biodegradation studies, environmental monitoring, and ecotoxicological assessment of these chemicals (Liu & Avendaño, 2013).

Catalytic Applications and Chemical Synthesis

Sulfamic acid (NH2SO3H, SA) has been employed as an efficient, inexpensive, non-toxic, and recyclable green catalyst for Mannich-type reactions under ultrasound irradiation. This method demonstrates advantages such as high yield, mild conditions, no environmental pollution, and simple work-up procedures, making it valuable for synthesizing beta-aminocarbonyl compounds. The utilization of sulfamic acid in such reactions underscores its potential in catalytic applications and green chemistry (Zeng, Li, & Shao, 2009).

Safety and Hazards

The safety information for 2-Sulfamoylpropanoic acid indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-sulfamoylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c1-2(3(5)6)9(4,7)8/h2H,1H3,(H,5,6)(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRAXSIOVXHFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B2750130.png)

![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750132.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2750136.png)

![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)

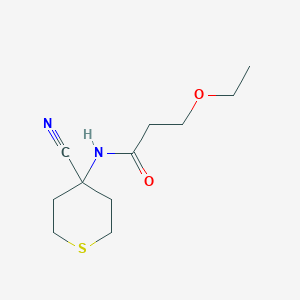

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750140.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2750141.png)

![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2750150.png)